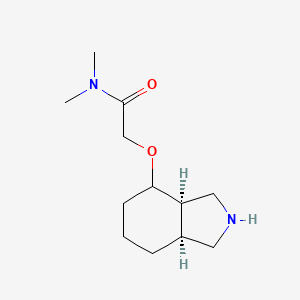![molecular formula C12H18N4O B8109203 N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine](/img/structure/B8109203.png)
N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine is a complex organic compound that features a unique structure combining elements of cyclopentane, oxazine, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentane derivative, followed by the introduction of the oxazine ring through a cyclization reaction. The final step involves the attachment of the pyrimidine moiety via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-4-amine: Similar structure but with a different position of the amine group.
N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-thiol: Contains a thiol group instead of an amine.
Uniqueness: N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine is unique due to its specific combination of cyclopentane, oxazine, and pyrimidine rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
N-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-4-14-12(15-5-1)16-8-9-2-3-10-11(9)17-7-6-13-10/h1,4-5,9-11,13H,2-3,6-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXYWNYEWLQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CNC3=NC=CC=N3)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(m-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8109120.png)
![(5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B8109131.png)
![Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One](/img/structure/B8109136.png)
![1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine](/img/structure/B8109153.png)
![N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8109156.png)
![(5aR,9aS)-4-pyrimidin-2-yl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine](/img/structure/B8109162.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Pyrimidin-2-Amine](/img/structure/B8109170.png)
![2-cyclopropyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)acetamide](/img/structure/B8109178.png)
![1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8109181.png)
![5-(Allyloxy)-2-azabicyclo[2.2.1]heptane](/img/structure/B8109185.png)
![5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8109191.png)
![3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine](/img/structure/B8109194.png)
![1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8109195.png)

